Validated Target Engagement: Co-crystal Structure with PI3Kγ (PDB: 3ZVV) Defines Precise Binding Mode
Unlike the vast majority of in-class analogs which lack structural validation, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine has a publicly available, high-resolution co-crystal structure bound to the ATP-binding pocket of Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) [1]. This provides direct, atomic-level evidence of its binding mode, a key differentiator for rational drug design.
| Evidence Dimension | Target Engagement Validation |
|---|---|
| Target Compound Data | Co-crystal structure with PI3Kγ determined at 2.5 Å resolution (PDB ID: 3ZVV) |
| Comparator Or Baseline | Other pyrazolo[1,5-a]pyrimidine analogs (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine, CAS 43024-31-3) |
| Quantified Difference | Structural validation present vs. No publicly available co-crystal structure |
| Conditions | X-ray diffraction; Compound bound to human PI3Kγ |
Why This Matters
Procuring a compound with a solved co-crystal structure de-risks hit-to-lead campaigns by enabling structure-based drug design, a capability absent with uncharacterized analogs.
- [1] RCSB PDB. XAZ Ligand Summary Page: 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine. PDB ID: 3ZVV. View Source
